molecular formula C16H16ClNO2 B5821913 N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide

N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide

Cat. No.: B5821913
M. Wt: 289.75 g/mol
InChI Key: BHGWRPBXAWADLA-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 3-chlorophenyl group attached to an ethyl chain, which is further connected to a 4-methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorophenylethylamine and 4-methoxybenzoic acid.

    Amide Formation: The 3-chlorophenylethylamine is reacted with 4-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid derivatives.

    Reduction: Formation of N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic activities.

    Biology: It is used in biological assays to study receptor binding and enzyme inhibition.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

    Industry: It is used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide involves:

    Molecular Targets: It may interact with specific receptors or enzymes in the body, leading to its pharmacological effects.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, pain, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chlorophenyl)ethyl]-4-methoxybenzamide: Similar structure but with a chlorine atom at the 4-position of the phenyl ring.

    N-[2-(3-chlorophenyl)ethyl]-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-[2-(3-chlorophenyl)ethyl]-4-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide is unique due to the specific positioning of the methoxy group and the chlorine atom, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-20-15-7-5-13(6-8-15)16(19)18-10-9-12-3-2-4-14(17)11-12/h2-8,11H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGWRPBXAWADLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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